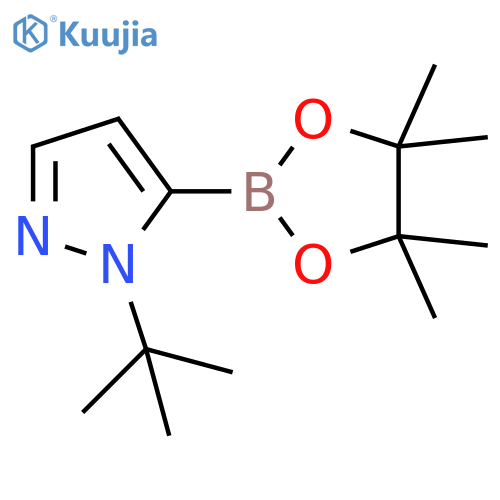

Cas no 1876473-38-9 (1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1876473-38-9 structure

商品名:1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS番号:1876473-38-9

MF:C13H23BN2O2

メガワット:250.144923448563

CID:4626198

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-tert-butyl-1H-pyrazole-5-boronic acid pinacol ester

- 1H-Pyrazole, 1-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

- インチ: 1S/C13H23BN2O2/c1-11(2,3)16-10(8-9-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3

- InChIKey: KOOCTSXNQOWSBL-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)(C)C)C(B2OC(C)(C)C(C)(C)O2)=CC=N1

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392998-0.5g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95.0% | 0.5g |

$803.0 | 2025-03-16 | |

| Enamine | EN300-392998-10.0g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95.0% | 10.0g |

$4421.0 | 2025-03-16 | |

| 1PlusChem | 1P01BJ4W-250mg |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 250mg |

$510.00 | 2025-03-19 | |

| 1PlusChem | 1P01BJ4W-2.5g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 2.5g |

$2552.00 | 2024-06-17 | |

| A2B Chem LLC | AW16832-100mg |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 100mg |

$409.00 | 2024-04-20 | |

| Aaron | AR01BJD8-250mg |

1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 250mg |

$627.00 | 2025-02-09 | |

| A2B Chem LLC | AW16832-5g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 5g |

$3173.00 | 2024-04-20 | |

| A2B Chem LLC | AW16832-2.5g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 2.5g |

$2155.00 | 2024-04-20 | |

| 1PlusChem | 1P01BJ4W-10g |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 10g |

$5527.00 | 2024-06-17 | |

| 1PlusChem | 1P01BJ4W-100mg |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1876473-38-9 | 95% | 100mg |

$501.00 | 2024-06-17 |

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1876473-38-9 (1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量